MFCD02353101
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Overview
Description
MFCD02353101 is a chemical compound indexed in the MDL Number (MFCD) database. This compound is utilized in various scientific research fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MFCD02353101 would typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch processing and continuous flow synthesis, utilizing advanced technologies and equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
MFCD02353101 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Scientific Research Applications
MFCD02353101 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD02353101 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD02353101 include other chemicals with comparable structures and reactivity. Examples of similar compounds include:
- MFCD02353103
- MFCD02353104
- MFCD02353112
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3S/c1-31-23-14-17(8-12-22(23)32-16-18-6-10-19(27)11-7-18)9-13-25(30)29-26-21(15-28)20-4-2-3-5-24(20)33-26/h6-14H,2-5,16H2,1H3,(H,29,30)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBSKBPCWNINZ-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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